(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid
Overview
Description
(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid is an organic compound with the molecular formula C11H13BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with an ethoxy and oxopropenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with an ethoxy-substituted propenyl ketone. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the boronic acid. Common reagents used in the synthesis include palladium catalysts and base, such as potassium carbonate, to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the oxopropenyl moiety can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid moiety’s ability to interact with serine proteases.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of serine proteases, which are involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the ethoxy and oxopropenyl substituents, making it less versatile in certain synthetic applications.
(E)-(3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.
(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic ester: An ester derivative that may have different solubility and reactivity properties.
Uniqueness
(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid is unique due to its specific substituents, which confer distinct reactivity and potential biological activity. The presence of both the ethoxy and oxopropenyl groups allows for a range of chemical transformations and interactions with biological targets that are not possible with simpler boronic acids .
Properties
IUPAC Name |
[3-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-8,14-15H,2H2,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZGQEYEJKAASO-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=CC(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC(=CC=C1)/C=C/C(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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